molecular formula C14H13N3O B8543737 1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-amino-a-phenyl-

1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-amino-a-phenyl-

Cat. No. B8543737
M. Wt: 239.27 g/mol
InChI Key: CLVLWBCTRRHLSX-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

A mixture of [5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridin-2-yl](phenyl)methanone (Example 55) (674 mg, 1.61 mmol), ammonium formate (2.04 g, 32.3 mmol) and 10% palladium on carbon (350 mg, 50% by wt.) in methanol (40.2 mL) and ethanol (40.2 mL) was heated under reflux for 1 h. The reaction mixture was filtered through diatomaceous earth to remove the catalyst. After concentration to dryness, the residue was treated with a small amount of methanol (ca. 3 mL) and a precipitate formed. The solid was filtered, rinsed with a small amount of methanol, and collected. Additional material was obtained from Biotage chromatography of the filtrate. This provided (5-amino-1H-pyrrolo[2,3-c]pyridin-2-yl)(phenyl)methanol (119 mg, 32%) as a white solid: 1H NMR (300 MHz, DMSO-d6) δ5.81 (1H, s), 5.94 (1H, s), 6.44 (1H, s), 7.27-7.53 (5H, m), 8.06 (1H, s), 8.20 (1H, s), 10.9 (1H, br s); ESI MS m/z 240 [C14H13N3O+H]+; HPLC (Method A) 89.0% (AUC), tR=14.0 min.
Name
[5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridin-2-yl](phenyl)methanone
Quantity
674 mg
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
350 mg
Type
catalyst
Reaction Step One
Quantity
40.2 mL
Type
solvent
Reaction Step One
Quantity
40.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8](CC1C=CC=CC=1)[C:9]1[CH:10]=[C:11]2[CH:17]=[C:16]([C:18]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[O:19])[NH:15][C:12]2=[CH:13][N:14]=1)C1C=CC=CC=1.C([O-])=O.[NH4+]>[Pd].CO.C(O)C>[NH2:8][C:9]1[CH:10]=[C:11]2[CH:17]=[C:16]([CH:18]([C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)[OH:19])[NH:15][C:12]2=[CH:13][N:14]=1 |f:1.2|

Inputs

Step One
Name
[5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridin-2-yl](phenyl)methanone
Quantity
674 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C=1C=C2C(=CN1)NC(=C2)C(=O)C2=CC=CC=C2)CC2=CC=CC=C2
Name
Quantity
2.04 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
350 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40.2 mL
Type
solvent
Smiles
CO
Name
Quantity
40.2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
After concentration to dryness
ADDITION
Type
ADDITION
Details
the residue was treated with a small amount of methanol (ca. 3 mL)
CUSTOM
Type
CUSTOM
Details
a precipitate formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
rinsed with a small amount of methanol
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Name
Type
Smiles
NC=1C=C2C(=CN1)NC(=C2)C(O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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